

Molecular formula and structure of MPTP hydrochloride

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Compound of Interest

Compound Name:	1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
Cat. No.:	B1299778

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An In-depth Technical Guide to MPTP Hydrochloride for Researchers and Drug Development Professionals

Introduction

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride is a potent and selective dopaminergic neurotoxin. Its discovery as a contaminant in a synthetic opioid led to the induction of severe, irreversible parkinsonism in a group of young drug users. This tragic event, however, opened a new frontier in neuroscience research. MPTP has since become an invaluable tool for inducing a preclinical model of Parkinson's disease (PD) in various animal species, particularly rodents and non-human primates.^{[1][2]} By closely mimicking the pathological hallmarks of PD, specifically the destruction of dopaminergic neurons in the substantia nigra pars compacta, MPTP allows scientists to investigate the disease's mechanisms and evaluate potential neuroprotective and restorative therapies.^{[3][4]}

This technical guide provides a comprehensive overview of the molecular formula, structure, physicochemical properties, and neurotoxic mechanisms of MPTP hydrochloride. It also details experimental protocols for its use in creating animal models of Parkinson's disease and visualizes the key pathways involved in its mechanism of action.

Molecular Formula and Structure

MPTP hydrochloride is the hydrochloride salt of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.

- Molecular Formula: C₁₂H₁₆ClN[5][6][7]
- IUPAC Name: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine;hydrochloride[6]
- Chemical Structure: The molecule consists of a tetrahydropyridine ring with a methyl group attached to the nitrogen atom (position 1) and a phenyl group at position 4.

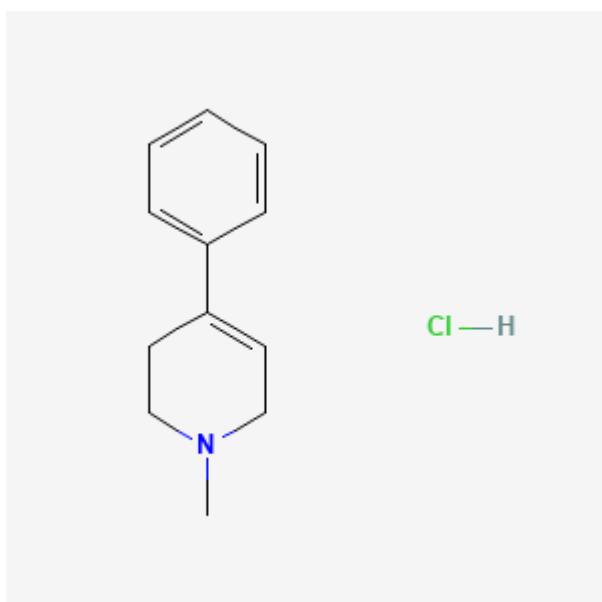


Figure 1. Chemical Structure of MPTP Hydrochloride.

Physicochemical and Quantitative Data

MPTP hydrochloride is a white, solid crystalline substance.[2][5][8] Its key properties and solubility are summarized in the table below.

Property	Value	Reference(s)
Molecular Weight	209.72 g/mol	[5][7][9]
CAS Number	23007-85-4	[5][6][7]
Appearance	White Solid	[2][5][8]
Melting Point	254.0 °C	[10]
Solubility	Water: 10 mg/mL [5][11]; ≥21 mg/mL [7] DMSO: 11-30 mg/mL (varies by source) [9]; 23.86 mg/mL [5] Ethanol: ≥25.45 mg/mL (with gentle warming and ultrasonic) [7]	[5][7][9][11]
In Vitro Activity (IC ₅₀)	~53 μM for inhibition of neuromuscular transmission in mouse phrenic nerve-hemidiaphragm preparations. [7][12]	[7][12]

Mechanism of Neurotoxicity

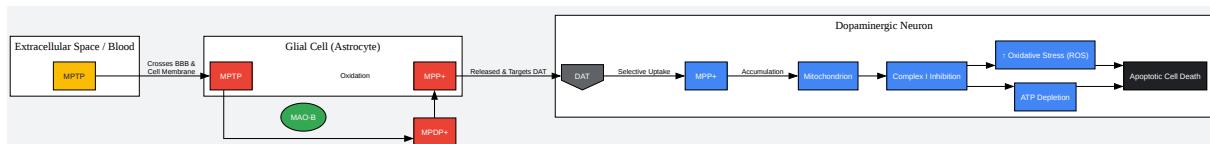
The neurotoxicity of MPTP is not caused by the compound itself but by its metabolite, 1-methyl-4-phenylpyridinium (MPP⁺).^[13] The process is a multi-step cascade that results in the selective destruction of dopaminergic neurons.

- **Blood-Brain Barrier Penetration:** As a lipophilic molecule, MPTP readily crosses the blood-brain barrier after systemic administration.^{[9][13]}
- **Conversion to MPP⁺:** Within the brain, MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B), which is primarily located in glial cells (specifically astrocytes). This two-step oxidation process converts MPTP first to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP⁺) and then to the active toxic cation, MPP⁺.^{[1][14][15]}
- **Selective Neuronal Uptake:** MPP⁺ is then released into the extracellular space and is selectively taken up into dopaminergic neurons via the dopamine transporter (DAT).^{[3][13]}

This transporter-mediated uptake is the primary reason for the specific targeting of dopaminergic neurons.[3]

- **Mitochondrial Accumulation and Toxicity:** Once inside the neuron, MPP⁺ accumulates in the mitochondria. Here, it potently inhibits Complex I (NADH dehydrogenase) of the mitochondrial respiratory chain.[1][14] This inhibition disrupts cellular respiration, leading to a severe depletion of ATP (cellular energy).[4]
- **Oxidative Stress and Cell Death:** The blockade of Complex I also results in the increased production of reactive oxygen species (ROS), such as superoxide radicals.[4] This surge in ROS, combined with energy failure, induces a state of severe oxidative stress, damages cellular components, and ultimately triggers apoptotic cell death of the neuron.[4][16]

The entire signaling pathway from MPTP administration to neuronal death is depicted in the diagram below.



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MPTP neurotoxic conversion and uptake pathway.

Experimental Protocols for Parkinson's Disease Modeling

MPTP hydrochloride is widely used to induce parkinsonism in laboratory animals. The choice of animal model and dosing regimen is critical for achieving the desired level of nigrostriatal

degeneration. Mice, particularly the C57BL/6 strain, are commonly used due to their susceptibility, though they require higher doses than primates.[1]

General Preparation

- Solution Preparation: MPTP hydrochloride should be dissolved in sterile, physiological (0.9%) saline.[16] Prepare the solution fresh for each use.[16]
- Dosage Calculation: When calculating the dose, it is crucial to account for the mass of the hydrochloride moiety. The molecular weight of HCl is 36.46 g/mol , and that of MPTP base is 173.26 g/mol . Therefore, the free base constitutes approximately 82.6% of the hydrochloride salt's mass. Some protocols suggest a simplified correction factor, for instance, noting that HCl accounts for about 17% of the total weight of MPTP hydrochloride.[2][12][16] To administer a 20 mg/kg dose of MPTP free base, one would need to inject approximately 24.2 mg/kg of MPTP hydrochloride.

Mouse Models: Dosing Regimens

The following are common protocols for inducing Parkinson's disease models in C57BL/6 mice (male, 8-12 weeks old).[16]

Model Type	Administration Route	Dosage	Schedule	Expected Outcome	Reference(s)
Acute	Intraperitoneal (i.p.)	14-20 mg/kg (of MPTP free base) per injection	Four injections administered on a single day, with a 2-hour interval between each injection.	Rapid and significant depletion of striatal dopamine. Behavioral effects like reduced activity and piloerection may be observed for 24-48 hours post-injection.	[16]
Sub-acute	Intraperitoneal (i.p.)	20-30 mg/kg (of MPTP free base) per injection	One injection administered daily for five consecutive days.	Produces a more progressive and substantial loss of dopaminergic neurons in the substantia nigra, closely modeling the progressive nature of PD. Mice may appear normal during dosing.	[16]

Chronic	Subcutaneou s (s.c.)	25 mg/kg (MPTP-HCl) + 250 mg/kg Probenecid (i.p.)	Twice a week for 5 weeks.	Probenecid inhibits the renal excretion of MPP+, leading to a more sustained exposure and a chronic neurodegene rative process.
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Note: Animal health and behavior should be closely monitored during and after MPTP administration. Observe for signs of distress, reduced activity, or motor deficits.[\[16\]](#) All procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

Safety Precautions

MPTP is a known human neurotoxin. Strict safety protocols must be followed when handling this compound.

- **Handling:** Always handle MPTP hydrochloride in a certified chemical fume hood.
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.
- **Waste Disposal:** All contaminated materials and waste must be disposed of as hazardous chemical waste according to institutional guidelines.
- **Accidental Exposure:** In case of skin contact, wash immediately and thoroughly with soap and water. In case of inhalation or ingestion, seek immediate medical attention. Administering a MAO-B inhibitor like selegiline may mitigate toxic effects if done promptly after exposure.[\[13\]](#)

Conclusion

MPTP hydrochloride remains a cornerstone of Parkinson's disease research. Its ability to selectively target and destroy dopaminergic neurons provides a robust and reproducible model for studying the disease's etiology, pathogenesis, and for the preclinical evaluation of novel therapeutic agents. A thorough understanding of its molecular characteristics, mechanism of action, and proper handling is essential for any researcher utilizing this powerful neurotoxin.

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